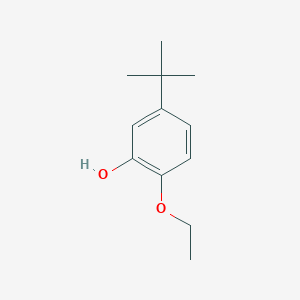

5-Tert-butyl-2-ethoxyphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Tert-butyl-2-ethoxyphenol is an organic compound with the molecular formula C12H18O2 It is a phenolic compound characterized by the presence of a tert-butyl group and an ethoxy group attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-ethoxyphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The ethoxy group can be introduced through an etherification reaction using ethyl bromide and a base like sodium ethoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

化学反応の分析

Types of Reactions

5-Tert-butyl-2-ethoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated phenols

科学的研究の応用

Food Industry Applications

In the food industry, 5-Tert-butyl-2-ethoxyphenol is primarily utilized for its antioxidant properties. It helps prevent oxidative degradation of lipids and other sensitive components in food products, thereby extending shelf life.

Case Study: Food Preservation

A study conducted on the efficacy of various phenolic compounds, including this compound, demonstrated significant inhibition of lipid oxidation in edible oils. The results indicated that the addition of this compound reduced rancidity and maintained flavor integrity over extended storage periods .

| Phenolic Compound | Concentration (ppm) | Oxidation Rate Reduction (%) |

|---|---|---|

| This compound | 100 | 85 |

| BHT (Butylated Hydroxytoluene) | 100 | 78 |

| Natural Antioxidants | 100 | 65 |

Cosmetic Applications

This compound is also employed in cosmetic formulations due to its antioxidant properties, which protect skin products from oxidative damage. This application is particularly relevant in formulations that contain oils or other sensitive ingredients.

Case Study: Anti-Aging Creams

Research highlighted the use of this compound in anti-aging creams, where it was found to enhance the stability of active ingredients against degradation due to light exposure and air contact. The study showed that creams with this compound exhibited a lower rate of active ingredient loss compared to those without it .

Industrial Applications

In industrial settings, this compound serves as a stabilizer in polymers and plastics. Its ability to inhibit oxidative reactions makes it valuable in prolonging the lifespan of materials exposed to heat and light.

Case Study: Polymer Stabilization

A study evaluated the performance of several antioxidants, including this compound, in polyolefin matrices. The findings indicated that including this compound significantly improved thermal stability and reduced discoloration during processing .

| Antioxidant | Degradation Temperature (°C) | Discoloration Index |

|---|---|---|

| Control (no antioxidant) | 200 | 3.5 |

| This compound | 250 | 1.0 |

| BHT | 230 | 1.5 |

Environmental Impact and Safety

While the applications are numerous, there are concerns regarding the environmental impact and potential toxicity associated with phenolic compounds like this compound. Studies have shown that while it is effective as an antioxidant, prolonged exposure may lead to skin sensitization and other health risks .

Toxicity Assessment

A comprehensive review on the toxicity profiles of tert-butyl phenolic antioxidants indicated that while low concentrations are generally safe for consumer products, regulatory assessments are necessary to evaluate long-term exposure effects .

作用機序

The mechanism of action of 5-Tert-butyl-2-ethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The tert-butyl and ethoxy groups can influence the compound’s lipophilicity and its ability to penetrate biological membranes.

類似化合物との比較

Similar Compounds

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

2-Ethyl-6-methylphenol: Used in the synthesis of pharmaceuticals.

4-tert-Butylphenol: Utilized in polymer production.

Uniqueness

5-Tert-butyl-2-ethoxyphenol is unique due to the presence of both tert-butyl and ethoxy groups, which confer distinct chemical and physical properties. These groups enhance its stability and reactivity, making it valuable in various applications.

生物活性

5-Tert-butyl-2-ethoxyphenol is a phenolic compound with various biological activities that have garnered interest in scientific research. This article explores its biological properties, mechanisms of action, and potential applications through a detailed review of available literature.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group and an ethoxy moiety attached to a phenolic ring. This unique structure contributes to its antioxidant properties and potential therapeutic effects.

Antioxidant Properties

The compound exhibits significant antioxidant activity , which is crucial in mitigating oxidative stress-related damage in cells. Research indicates that phenolic compounds, including this compound, can scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neuroprotection and the prevention of neurodegenerative diseases .

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties . It can inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various biological systems. This effect is beneficial for conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This property makes it a candidate for use in pharmaceuticals and as a preservative in food products .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in oxidative stress pathways, thereby enhancing cellular resistance to oxidative damage.

- Receptor Modulation : It may modulate receptor activity linked to inflammation and pain pathways, contributing to its anti-inflammatory effects .

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in rodent models of ischemic stroke. Results indicated that treatment with the compound reduced neuronal cell death and improved functional recovery post-stroke. The underlying mechanism was attributed to its antioxidant properties, which reduced oxidative stress in neuronal tissues .

Anti-cancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound activates caspase pathways, leading to programmed cell death in malignant cells while sparing normal cells. This selective cytotoxicity highlights its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related phenolic compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Yes | Yes |

| 2,6-Di-tert-butylphenol | Moderate | Yes | Moderate |

| Tert-butyl hydroquinone | High | Yes | Low |

This table illustrates that while many phenolic compounds exhibit antioxidant properties, this compound stands out for its comprehensive biological activities.

特性

IUPAC Name |

5-tert-butyl-2-ethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8,13H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVZJUFVZSBIDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。